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This section outlines detailed methodologies for investigating nicotine's effects, spanning cellular, molecular,

and clinical studies.

Protocol 1: Assessing the Effect of Nicotine on Apoptosis
Signhaling in Human Lung Cancer Cells

This protocol is designed to investigate how nicotine influences the MAP kinase signaling pathway to inhibit

apoptosis (programmed cell death) in human lung cancer cells [1].

¢ 1.1 Primary Objective: To determine if nicotine activates the ERK2 MAP kinase pathway, leading to
increased expression of the anti-apoptotic protein Bcl-2 and subsequent inhibition of apoptosis in lung
cancer cells.
¢ 1.2 Materials and Reagents:
o Cell Line: Human lung cancer cells (e.g., A549).
o Test Compound: Nicotine solution (1 uM final concentration, a level found in smokers' blood)
[1].
o Controls: Vehicle control (e.g., PBS), Opioid drugs (e.g., 10 uM morphine).
o Antibodies: Anti-phospho-ERK2, anti-ERK2, anti-Bcl-2, anti-PKC.
o Kits: Apoptosis detection kit (e.g., Annexin V-FITC).
¢ 1.3 Experimental Procedure:
o Cell Culture and Treatment:
= Maintain cells in standard culture medium.
= Seed cells into multiple culture plates and allow to adhere for 24 hours.
= Pre-treatment Group: Incubate cells with 1 uM nicotine for 1 hour.
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= Co-treatment Group: Treat cells with 1 pM nicotine simultaneously with 10 uM morphine.
= Control Groups: Treat with vehicle and morphine alone.
= |[ncubate all groups for 24 hours.
o Protein Extraction and Analysis:
= Lyse cells from each group to extract total protein.
= Determine protein concentration using a spectrophotometric assay.
o Western Blotting:
= Separate proteins via SDS-PAGE gel electrophoresis.
= Transfer to a membrane and probe with primary antibodies (anti-phospho-ERK2, anti-Bcl-
2, etc.).
= Incubate with HRP-conjugated secondary antibodies and develop using
chemiluminescence.
= Quantify band intensity to assess protein expression and phosphorylation levels.
o Apoptosis Assay:
= Harvest cells after treatment.
= Stain with Annexin V-FITC and propidium iodide (PI).
= Analyze the percentage of apoptotic cells (Annexin V-positive, Pl-negative) using flow
cytometry.
e 1.4 Data Analysis:
o Compare phospho-ERK2 and Bcl-2 protein levels between nicotine-treated and control groups.
o Compare the percentage of apoptotic cells across all treatment groups. Statistical significance
is typically determined using a one-way ANOVA with post-hoc tests (p < 0.05).

Protocol 2: Clinical Assessment of Abuse Liability and Nicotine
Pharmacokinetics for Oral Nicotine Pouches

This protocol describes a clinical study design to evaluate the abuse liability (AL) and nicotine uptake profile

of Oral Nicotine Pouches (ONPs) compared to cigarettes and Nicotine Replacement Therapy (NRT) gum [2].

e 2.1 Primary Objective: To evaluate the subjective effects and nicotine pharmacokinetic parameters
of Velo ONPs with varying nicotine content, pouch size, and flavor in comparison to high-AL
(cigarettes) and low-AL (NRT gum) products.

e 2.2 Study Population:

o Participants: Adult smokers, aged 21-60.
o Criteria: Generally healthy, self-reported daily smoking of =10 cigarettes for 26 months,
exhaled carbon monoxide (ECO) =10 ppm, and positive urine cotinine test [2].
e 2.3 Study Design:
o Type: Randomized, open-label, crossover, in-clinic confinement studies.
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o Products Tested:

= Test Products: Velo ONPs (varying in nicotine content: 4-12 mg, pouch size: 400/600

mg, and flavor).

= Comparators: Combustible cigarette (high-AL control) and NRT gum (low-AL control).

e 2.4 Experimental Procedure:
o Subjective Effects Assessment:

= Use validated questionnaires to collect participant-reported outcomes after product use.
= Key Metrics: Product Liking (PL), urge to smoke, overall intent to use again.

o Nicotine Pharmacokinetic (PK) Sampling:

= Collect blood samples at baseline and at multiple time points after product use.

= Analyze plasma nicotine concentrations.
e 2.5 Data Analysis:

o Pharmacokinetic Parameters: Calculate Cmax (peak nicotine concentration) and Tmax (time

to reach Cmax).

o Statistical Analysis: Compare mean PL scores and PK parameters for all ONPs against
cigarettes and NRT gum using appropriate statistical tests (e.g., t-tests, ANOVA with p < 0.05 as

significant) [2].

Summary of Quantitative Data

The table below summarizes key quantitative findings from the reviewed literature on nicotine's effects and

product profiles.

Table 1: Quantitative Data on Nicotine's Effects and Product Characteristics

Parameter Experimental Context Value / Finding Source

In vitro Nicotine Apoptosis inhibition in lung 1 pM (or less) [1]

Concentration cancer cells

Nicotine pKa Chemical property influencing 7.9 [3]
absorption

Non-ionized Nicotine (at Bioavailability in bloodstream 31% [3]

blood pH)

Metabolic Half-life In the human body 2 hours [3]
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Parameter Experimental Context Value | Finding Source
Abuse Liability (Product Velo ONPs (all types) vs. Significantly lower (p < [2]
Liking) Cigarettes 0.0042)

Nicotine Cmax Velo ONPs vs. Cigarettes Lower than cigarettes [2]
Nicotine Tmax Velo ONPs vs. Cigarettes Longer than cigarettes [2]

(slower uptake)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the key signaling pathway and clinical

workflow described in the protocols.

Diagram 1: Nicotine Inhibits Apoptosis in Lung Cancer Cells

This diagram illustrates the mechanism by which nicotine activates the ERK2 MAPK pathway to promote

cell survival and inhibit apoptosis, as investigated in Protocol 1 [1].
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Nicotine Inhibits Apoptosis in Lung Cancer Cells

Click to download full resolution via product page

Diagram 2: Clinical Workflow for Abuse Liability Assessment

This diagram outlines the workflow for the clinical assessment of Oral Nicotine Pouches (ONPs) as

described in Protocol 2, from participant screening to data analysis [2].
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Clinical Workflow for Abuse Liability Assessment
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Important Notes for Researchers

o Dual Nature of Nicotine: When designing experiments, account for nicotine's double-edged nature—
it exhibits toxicity in contexts like cancer progression [1] [3] but shows therapeutic potential for
cognitive enhancement and anti-inflammation [3].

¢ Clinical Relevance: In vitro nicotine concentrations (e.g., 1 uM) should reflect physiologically
relevant levels found in users [1].

¢ Product Considerations: Oral Nicotine Pouches demonstrate a PK and abuse liability profile that is
different from and generally lower than combustible cigarettes, positioning them as potential reduced-
risk products in tobacco harm reduction strategies [2].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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